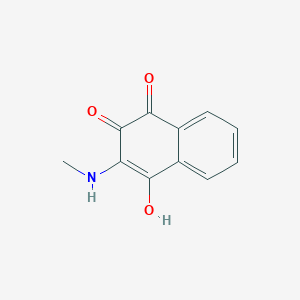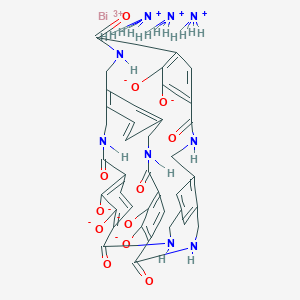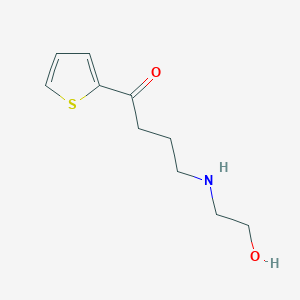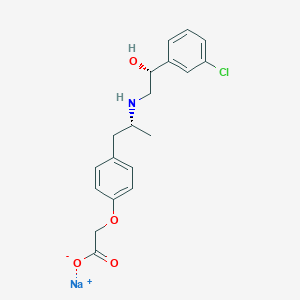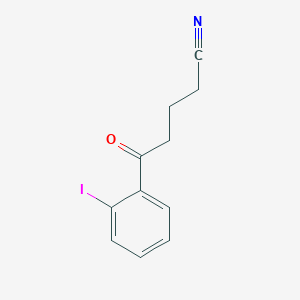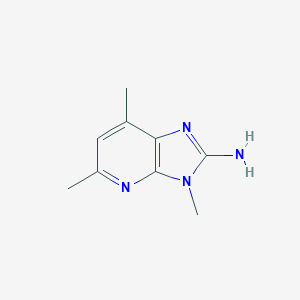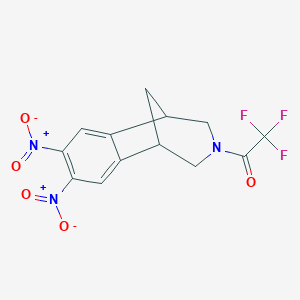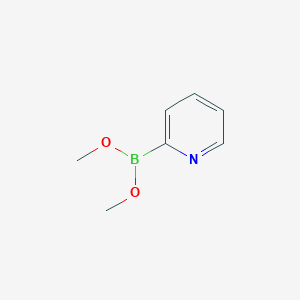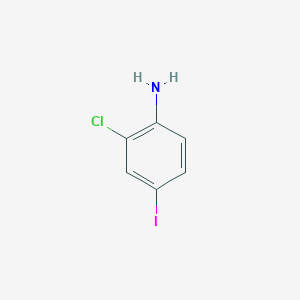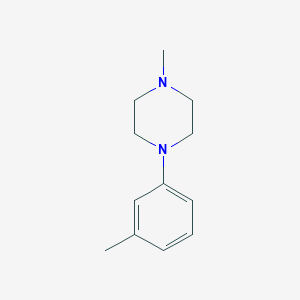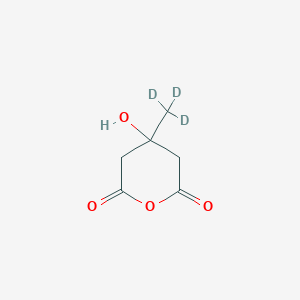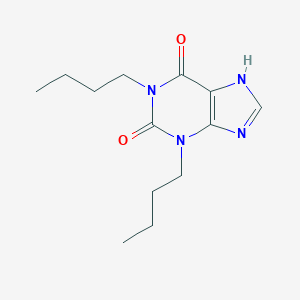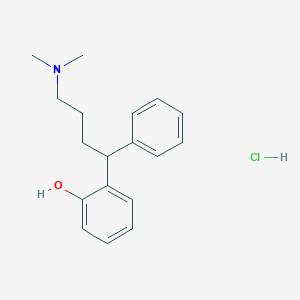
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride, also known as DMPPB, is a chemical compound that has been widely used in scientific research. DMPPB is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ionotropic receptor that is expressed in the central nervous system.
Mechanism Of Action
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is permeable to cations such as calcium and sodium. Activation of the α7 nAChR by 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride leads to the influx of cations into the cell, which can trigger various downstream signaling pathways.
Biochemical And Physiological Effects
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has been shown to have various biochemical and physiological effects. It can modulate synaptic transmission, enhance cognitive function, and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has several advantages for lab experiments. It is a highly selective agonist of the α7 nAChR, which allows for specific modulation of this receptor. It also has a long half-life, which makes it suitable for in vivo experiments. However, 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has some limitations, such as its potential toxicity and the need for proper controls to account for nonspecific effects.
Future Directions
There are several future directions for research on 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride. One area of interest is the development of novel compounds that target the α7 nAChR with greater selectivity and potency. Another area of interest is the investigation of the role of the α7 nAChR in various disease states, such as schizophrenia and depression. Additionally, the potential therapeutic applications of 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride and related compounds in neurodegenerative diseases warrant further investigation.
Conclusion
In conclusion, 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride is a chemical compound that has been widely used in scientific research as a selective agonist of the α7 nAChR. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has shown promise as a tool for studying the function of the α7 nAChR and as a potential therapeutic agent for neurodegenerative diseases.
Synthesis Methods
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride can be synthesized by reacting 4-(dimethylamino)butyrophenone with 1-phenyl-2-bromopropane in the presence of a reducing agent such as sodium borohydride. The resulting product can be purified by recrystallization from an appropriate solvent.
Scientific Research Applications
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. It is commonly used as a tool to study the function of the α7 nAChR, which is involved in various physiological processes such as learning and memory, synaptic plasticity, and inflammation.
properties
CAS RN |
129841-37-8 |
|---|---|
Product Name |
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride |
Molecular Formula |
C18H24ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-1-phenylbutyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-19(2)14-8-12-16(15-9-4-3-5-10-15)17-11-6-7-13-18(17)20;/h3-7,9-11,13,16,20H,8,12,14H2,1-2H3;1H |
InChI Key |
FRGQFWHAVLTGFB-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(C1=CC=CC=C1)C2=CC=CC=C2O.Cl |
Canonical SMILES |
CN(C)CCCC(C1=CC=CC=C1)C2=CC=CC=C2O.Cl |
synonyms |
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



